molecular formula C12H11NO2 B6532797 2-(2-methoxyphenoxy)pyridine CAS No. 6287-89-4

2-(2-methoxyphenoxy)pyridine

Cat. No.: B6532797
CAS No.: 6287-89-4
M. Wt: 201.22 g/mol
InChI Key: YSBYEQVJUQJNFS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)pyridine hydrochloride (CAS 1221723-54-1) is a chemical compound provided for research and development purposes. With a molecular formula of C13H14ClN3O2 and a molecular weight of 279.72 g/mol, this reagent is a member of the pyridine derivative family . Pyridine derivatives are of significant interest in various scientific fields, including organic synthesis and materials science. For instance, related pyridine compounds have been utilized in synthetic studies and crystallography research to understand molecular structures and intermolecular interactions, such as C–H⋯O hydrogen bonding networks that influence crystal packing . Furthermore, compounds based on the imidazo[1,2-a]pyridine scaffold, which share a common pyridine core, are actively investigated in modern applied chemistry . This highlights the broader utility of such structures as valuable intermediates or building blocks in the development of novel chemical entities. As a specialty chemical, this compound is suited for use in laboratory-scale reactions and method development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own safety and hazard evaluations prior to use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBYEQVJUQJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212043
Record name 2-(2-Methoxyphenoxy)pyridine
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-89-4
Record name 2-(2-Methoxyphenoxy)pyridine
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Record name 2-(2-Methoxyphenoxy)pyridine
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Record name 2-(2-Methoxyphenoxy)pyridine
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Record name 2-(2-methoxyphenoxy)pyridine
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Record name 2-(2-METHOXYPHENOXY)PYRIDINE
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Preparation Methods

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a robust pathway for forming C–O bonds between aryl halides and phenols. For this compound, this method employs 2-iodopyridine and 2-methoxyphenol in the presence of a Cu(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline).

Optimized conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24 hours

Under these conditions, yields of 70–82% are achievable, with the ligand critical for suppressing homo-coupling byproducts.

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling, particularly using Buchwald-Hartwig amination protocols, has been adapted for ether formation. While traditionally used for C–N bonds, modified catalysts (e.g., Pd(OAc)₂ with Xantphos) enable C–O coupling between aryl halides and phenol derivatives.

Case study :
Reacting 2-bromopyridine with 2-methoxyphenol in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 18 hours affords the target compound in 68% yield.

Photoredox Catalysis

Recent advances in photoredox catalysis have enabled milder conditions for aryl ether synthesis. A Ru(bpy)₃²⁺/Ni dual catalytic system facilitates the coupling of 2-methoxyphenol with 2-bromopyridine at room temperature under visible light irradiation.

Mechanistic insights :

  • The photocatalyst (Ru(bpy)₃²⁺) oxidizes the bromide leaving group via single-electron transfer (SET).

  • A Ni(0)/Ni(II) cycle mediates the cross-coupling, with the phenol acting as both nucleophile and proton source.

This method achieves 55–60% yield while avoiding high temperatures, making it suitable for thermally sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Key Advantages
SNArCs₂CO₃1001278Simplicity, low cost
Ullmann CouplingCuI/1,10-phenanthroline1102482High selectivity
Pd CatalysisPd(OAc)₂/Xantphos1001868Broad functional group tolerance
PhotoredoxRu/Ni254860Ambient conditions, green chemistry

Key observations :

  • The Ullmann method provides the highest yields but requires extended reaction times.

  • Photoredox catalysis, while lower-yielding, aligns with sustainable chemistry principles.

  • Palladium systems offer compatibility with sensitive functional groups but incur higher costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)pyridine undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Products: Corresponding pyridine N-oxide derivatives
  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents like ether or tetrahydrofuran (THF)
    • Products: Reduced pyridine derivatives
  • Substitution

    • Reagents: Halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))
    • Conditions: Room temperature to reflux
    • Products: Halogenated derivatives of this compound

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in anhydrous ether at 0-5°C.

    Substitution: N-bromosuccinimide in chloroform at reflux temperature.

Major Products

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Reduced pyridine derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 2-(2-methoxyphenoxy)pyridine, as promising anticancer agents. For instance, novel pyridine-bearing compounds have demonstrated significant cytotoxicity against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells. These compounds exhibited varying degrees of effectiveness, with some showing superior activity compared to established drugs like doxorubicin .

Mechanistic Insights
The mechanism of action for pyridine derivatives often involves the inhibition of specific kinases and enzymes associated with cancer progression. For example, pyridine motifs have been shown to enhance the pharmacological profiles of drugs by improving their metabolic stability and permeability . This suggests that this compound may similarly contribute to the development of targeted therapies against cancer.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyridine derivatives indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to this compound have been reported to exhibit significant COX-2 inhibition, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring can enhance anti-inflammatory activity, indicating a pathway for optimizing this compound for therapeutic use.

Antimicrobial and Antiviral Activities

Pyridine compounds are recognized for their antimicrobial and antiviral properties. The presence of the pyridine nucleus in this compound may enhance its ability to interact with microbial targets effectively. Studies have shown that pyridine derivatives can exhibit activity against a range of pathogens, including bacteria and fungi . This broad-spectrum efficacy positions this compound as a candidate for further exploration in developing new antimicrobial agents.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with phenolic compounds. Recent advancements in synthetic techniques have improved yields and selectivity, allowing for the creation of diverse analogs with tailored biological activities .

Case Study: Anticancer Efficacy

A study focused on synthesizing new pyridine derivatives reported several compounds with potent anticancer activities against HepG2 cells. Among these, modifications similar to those found in this compound demonstrated promising results, suggesting that this compound could be further modified for enhanced efficacy .

Case Study: Anti-inflammatory Activity

In another investigation, several pyridine derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain structural features significantly impacted anti-inflammatory activity, providing a framework for optimizing compounds like this compound for therapeutic applications against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-methoxyphenoxy)pyridine with analogous pyridine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-(2-Methoxyphenoxy) C₁₂H₁₁NO₂ 201.22 Boiling point: 329.3±27.0 °C; pKa: 0.91±0.22; limited toxicity data
2-Phenoxypyridine 2-Phenoxy C₁₁H₉NO 171.20 Used as a ligand in catalytic C–H methylation; no reported bioactivity
5-Chloro-2-(2-methoxyphenoxy)pyridine 2-(2-Methoxyphenoxy), 5-Cl C₁₂H₁₀ClNO₂ 235.67 Predicted boiling point: ~329 °C; synthetic intermediate; no bioactivity data
5-Fluoro-2-(2-methoxyethoxy)pyridine 2-(2-Methoxyethoxy), 5-F C₉H₁₀FNO₂ 183.18 Harmful by inhalation/skin contact; used in pharmaceutical synthesis
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine 2-(4-Methoxyphenyl), 4-(3-methoxy-5-methylphenoxy), 6-CH₃ C₂₁H₂₁NO₃ 335.40 Structural complexity enables potential multi-target applications; no reported bioactivity
2-(2,4-Dichlorophenyl)pyridine 2-(2,4-Dichlorophenyl) C₁₁H₇Cl₂N 238.09 Intermediate in synthesizing anti-inflammatory agents; no direct bioactivity

Structural and Functional Differences

  • Halogenation: Chlorine or fluorine substitution (e.g., 5-chloro or 5-fluoro derivatives) increases molecular weight and lipophilicity, which may influence pharmacokinetic properties .

Biological Activity

2-(2-Methoxyphenoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 279.72 g/mol
  • IUPAC Name : this compound-4-carboximidamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate biochemical pathways, influencing processes such as inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent. A study highlighted that derivatives of this compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib .

Anticancer Activity

The anticancer potential of this compound derivatives has been a focal point in recent research. Several studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, with IC50 values indicating potent activity against these cell lines .

Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
This compound derivativeMCF-710.25 ± 2.5Induces apoptosis
This compound derivativeA5493.84 ± 0.54Cell cycle arrest
This compound derivativeHepG20.57 ± 0.09HDAC inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group significantly enhances the biological activity of the compound. Variations in substituents on the phenyl ring have been shown to affect both potency and selectivity towards different biological targets .

Case Studies

  • In Vivo Studies : In animal models, derivatives of this compound exhibited reduced inflammation markers in carrageenan-induced paw edema tests, indicating their potential use as anti-inflammatory agents.
  • Cancer Therapeutics : A focused series of analogs demonstrated enhanced selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for future drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyphenoxy)pyridine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives often employs coupling reactions or multicomponent reactions (MCRs). For example:

  • Coupling reactions : Use aryl halides (e.g., bromobenzene) with lithiated intermediates under inert conditions (e.g., nitrogen atmosphere) to form bipyridine structures .
  • MCRs : Combine arylidene malononitrile, methylarylketones, and sodium ethoxide in ethanol for one-pot synthesis of polyfunctionalized pyridines. This method achieves high atomic economy and simplifies purification .
  • Optimization : Adjust catalysts (e.g., triethylamine), solvents (ethanol or dichloromethane), and temperature (reflux vs. room temperature) to improve yields (typically 70–90%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during combustion or decomposition .
  • First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15+ minutes and seek medical attention .
  • Waste Disposal : Classify waste as hazardous and use certified disposal services to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyridine and methoxyphenoxy rings .
  • IR Spectroscopy : Detects functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) and validates structural integrity .
  • Mass Spectrometry : Confirms molecular weight (e.g., 261.32 g/mol for related compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory or absent toxicity data for this compound?

  • In Vitro Assays : Perform cytotoxicity tests (e.g., MTT assay) on human cell lines to assess acute toxicity .
  • Computational Models : Use QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation or ecotoxicity .
  • Literature Analogues : Compare with structurally similar compounds (e.g., 2-phenylpyridine derivatives) to infer hazards .

Q. What strategies optimize reaction pathways to minimize byproducts in pyridine derivative synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency and selectivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in MCRs .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in lithiation steps .

Q. How do steric and electronic effects of the methoxyphenoxy group influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The methoxy group at the ortho position may slow coupling reactions due to reduced accessibility to the reactive site. Use bulky ligands (e.g., BINAP) to mitigate this .
  • Electronic Effects : Electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks .

Q. What methodological approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Standardized Protocols : Use OECD guidelines for measuring logP (octanol-water partition coefficient) and aqueous solubility .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, UV light, and humidity to identify decomposition pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under acidic conditions?

  • Experimental Replication : Repeat stability tests using standardized buffers (pH 1–14) and monitor via HPLC for degradation products (e.g., phenolic byproducts) .
  • Mechanistic Studies : Probe protonation sites using DFT calculations to predict susceptibility to acid hydrolysis .

Q. Why do synthesis yields vary significantly across studies using similar MCR conditions?

  • Impurity Profiles : Characterize starting materials (e.g., arylidene malononitrile purity) via GC-MS to identify inhibitory contaminants .
  • Kinetic Analysis : Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction timelines .

Methodological Recommendations Table

Research Objective Recommended Techniques Key References
Toxicity AssessmentMTT assay, QSAR modeling
Reaction OptimizationCatalyst screening, solvent polarity studies
Structural Characterization¹H/¹³C NMR, IR, HRMS
Stability ProfilingAccelerated degradation tests, HPLC

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenoxy)pyridine
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